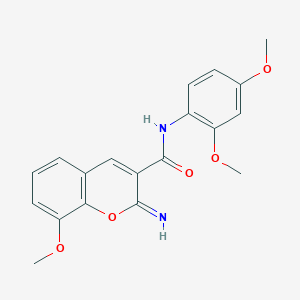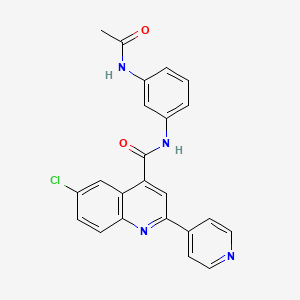![molecular formula C26H23N5OS2 B4595787 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4595787.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H23N5OS2 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 485.13440272 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Research into the synthesis and antitumor activity of related heterocyclic derivatives has shown promising results. For instance, new derivatives bearing different heterocyclic ring systems have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Biological Evaluation for Anticancer Agents
Further studies have focused on synthesizing and studying the anticancer activity of thiazole derivatives. Selected compounds demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, suggesting their utility as targeted anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Insecticidal Assessment
Some compounds have been assessed for their insecticidal activity against agricultural pests. Innovative heterocycles incorporating a thiadiazole moiety were synthesized and showed effectiveness against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).
Antimicrobial Activities
The synthesis of novel heterocyclic compounds has also been directed towards evaluating antimicrobial activities. Certain newly synthesized thiazolidinone, thiazoline, and thiophene derivatives have been tested for their antimicrobial properties, with some showing promising results against various microbial strains. This research contributes to the search for new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Cytotoxicity and Immunocompetent Cell Effects
Additionally, certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and their cytotoxicity evaluated. Some compounds demonstrated high cytotoxicity in vitro against thymocytes and lymphocytes, indicating their potential use in studying immune responses or developing immunotherapeutic agents (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5OS2/c1-17-11-13-19(14-12-17)31-24(18-7-3-2-4-8-18)29-30-26(31)33-16-23(32)28-25-21(15-27)20-9-5-6-10-22(20)34-25/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABJRBYPRFHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4595714.png)


![ethyl 4-{[oxo(4-pyridinylamino)acetyl]amino}benzoate](/img/structure/B4595724.png)
![5,6-Dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine;hydrochloride](/img/structure/B4595733.png)

![7-(difluoromethyl)-N-(2-methoxyphenethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4595753.png)
![1-[(2,4-DIFLUOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4595761.png)
![1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4595767.png)
![(5E)-1-prop-2-enyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4595776.png)
![ethyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4595789.png)
![{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4595796.png)
![N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4595804.png)
![methyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B4595806.png)
